
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, and an ether linkage to a dimethylethanamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine typically involves the following steps:
Bromination: The starting material, pyridine, is brominated at positions 3 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: The dibromopyridine derivative is then reacted with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the ether linkage play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use.
類似化合物との比較
Similar Compounds
2,3-Dibromopyridine: A related compound with bromine atoms at positions 2 and 3.
N-(2,5-Dibromopyridin-3-yl)pivalamide: Another similar compound with a pivalamide group instead of the dimethylethanamine moiety.
Uniqueness
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the ether linkage to the dimethylethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12Br2N2O |
|---|---|
分子量 |
324.01 g/mol |
IUPAC名 |
2-(3,5-dibromopyridin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12Br2N2O/c1-13(2)3-4-14-9-7(10)5-12-6-8(9)11/h5-6H,3-4H2,1-2H3 |
InChIキー |
OYKCLKFKCZGNBJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=C(C=NC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


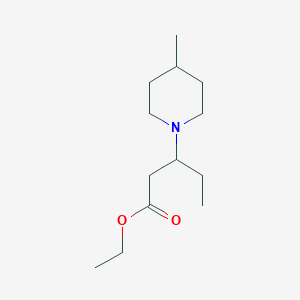
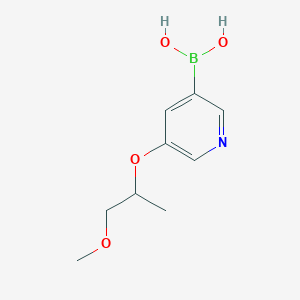
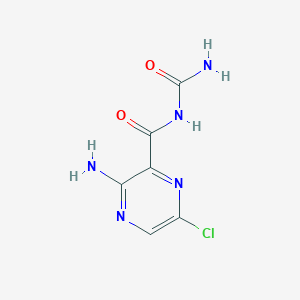
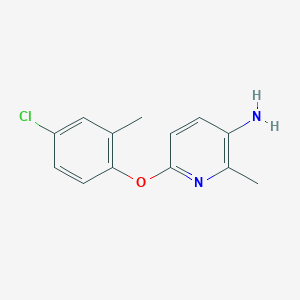
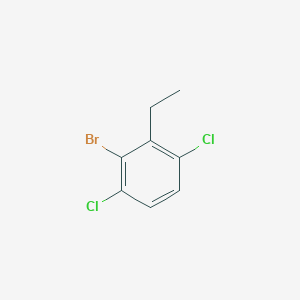
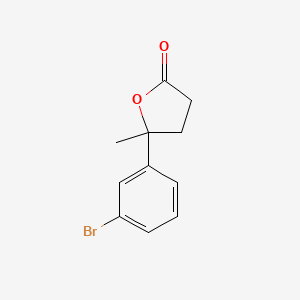



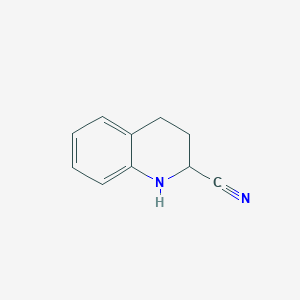
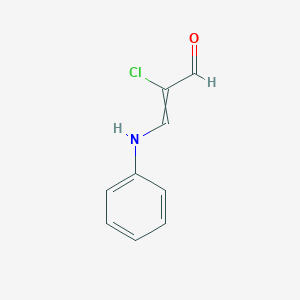
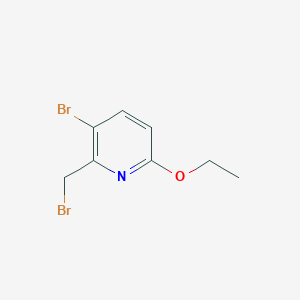
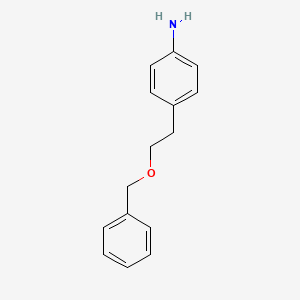
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)
